
Fexofenadine-d6 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fexofenadine-d6 Methyl Ester is a deuterium-labeled derivative of Fexofenadine Methyl Ester. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure of Fexofenadine Methyl Ester enhances its utility in various analytical and pharmacokinetic studies .
Vorbereitungsmethoden
The synthesis of Fexofenadine-d6 Methyl Ester involves several key steps:
Starting Materials: The synthesis begins with benzene and methallyl as starting reactants.
Friedel–Crafts Alkylation: This step involves the alkylation of benzene with methallyl to form an intermediate product.
Hydrolysis and Oxidation: The intermediate undergoes hydrolysis followed by oxidation to form a carboxylic acid derivative.
Esterification: The carboxylic acid derivative is then esterified to form the methyl ester.
Deuterium Labeling: Deuterium atoms are introduced into the molecular structure to obtain this compound.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions, such as temperature, pressure, and solvent selection, are optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Fexofenadine-d6 Methyl Ester has several scientific research applications:
Pharmacokinetic Studies: It is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Analytical Chemistry: The compound is used in mass spectrometry and nuclear magnetic resonance spectroscopy for quantitative analysis.
Biological Research: It helps in studying the metabolic pathways and interactions of Fexofenadine in biological systems.
Industrial Applications: The compound is used in the development and testing of new pharmaceuticals
Wirkmechanismus
Fexofenadine-d6 Methyl Ester exerts its effects by selectively antagonizing H1 receptors on the surface of cells in various organ systems. This action blocks the effects of histamine, a compound responsible for allergic symptoms. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and allows for precise tracking in pharmacokinetic studies .
Vergleich Mit ähnlichen Verbindungen
Fexofenadine-d6 Methyl Ester is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Fexofenadine Methyl Ester: The non-deuterated version of the compound.
Fexofenadine: The parent compound without the ester group.
Fexofenadine-d3: Another deuterium-labeled derivative with fewer deuterium atoms
The uniqueness of this compound lies in its enhanced stability and utility in precise analytical studies, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
1286458-00-1 |
|---|---|
Molekularformel |
C33H41NO4 |
Molekulargewicht |
521.731 |
IUPAC-Name |
methyl 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3/i1D3,2D3 |
InChI-Schlüssel |
GOUQSHOAAGQXNJ-WFGJKAKNSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC |
Synonyme |
4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-(dimethyl-d6)benzeneacetic Acid Methyl Ester; Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-_x000B_hydroxybutyl]-α,α-(dimethyl-d6)phenylacetate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


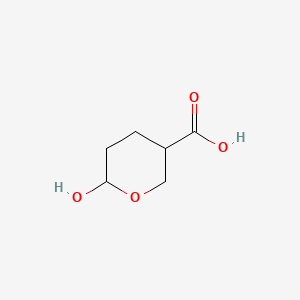
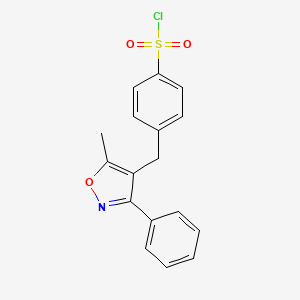
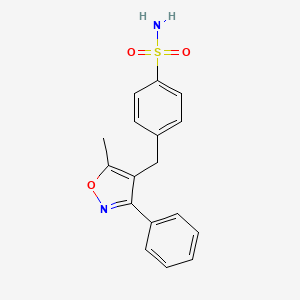
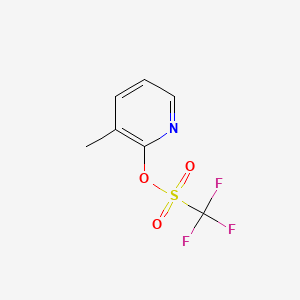
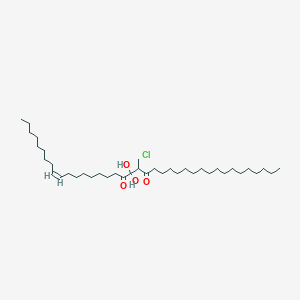
![(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B588102.png)
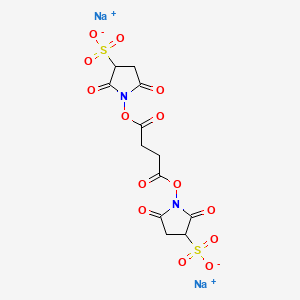

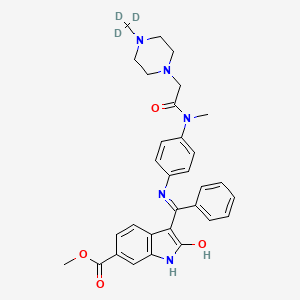
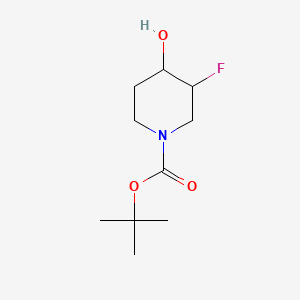
![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)
